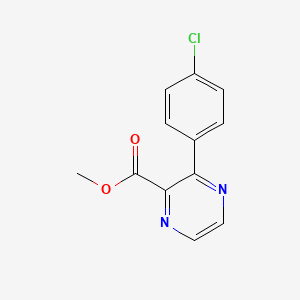

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazine carboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound . It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds . This method involves the use of organoboron reagents and a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-(4-Chlorophenyl)propionic acid have a melting point of 127-131°C .Aplicaciones Científicas De Investigación

-

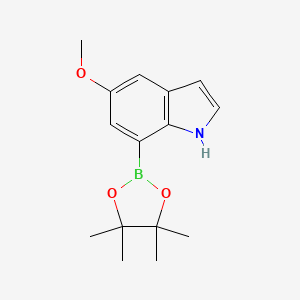

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Synthesis

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The compound could potentially be used in the protodeboronation of these esters .

- Method : The exact method of application is not specified in the source .

- Results : The results of the application are not provided in the source .

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Energetic Materials

- Application : Aliphatic nitrate esters are widely used energetic ingredients in single-, double-, and triple-base propellants . The compound could potentially be used as a stabilizer in these energetic compositions .

- Method : The exact method of application is not specified in the source .

- Results : The results of the application are not provided in the source .

-

Inhibition of Colon Cancer Cell Proliferation

- Field : Oncology

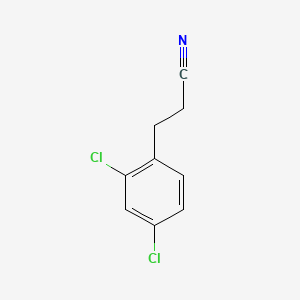

- Application : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibited the proliferation of colon cancer cells .

- Method : The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .

- Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells . The IC50 values were between 0.12 mg mL−1 to 0.81 mg mL−1 . The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .

-

Oxidative Coupling with Aminopyridines

-

Enantioselective Hydrogenation of Unprotected β-enamine Esters

-

Intramolecular Cyclization

-

Oxidative Alkylation of Benzylic C-H Bonds

-

Tandem Oxidative Coupling and Annulation of Phenols

-

Oxidative Coupling with Aminopyridines

-

Enantioselective Hydrogenation of Unprotected β-enamine Esters

-

Intramolecular Cyclization

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPLXHPHTWLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)